![molecular formula C22H23N5O3 B2480146 7-(4-乙酰哌嗪-1-甲酰)-5-烯基-2-苯基-2H-吡唑并[4,3-c]吡啶-3(5H)-酮 CAS No. 921781-83-1](/img/structure/B2480146.png)

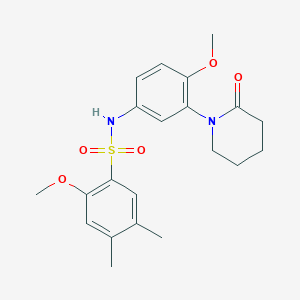

7-(4-乙酰哌嗪-1-甲酰)-5-烯基-2-苯基-2H-吡唑并[4,3-c]吡啶-3(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolopyridines involves several steps, starting from simple precursors to obtain the complex structure of the target compound. A common method involves the condensation of amino-pyrazole derivatives with chalcone analogues or benzylidene derivatives of ethyl cyanoacetate and malononitrile to produce various pyrazolopyridine derivatives, as described in the synthesis of related compounds (El-Enany, El-Meligie, Abdou, & El‐Nassan, 2010). Another approach involves one-pot cyclocondensation using ammonium acetate as a green reagent, demonstrating an environmentally friendly method for synthesizing pyrazolopyridine derivatives (Jachak, Avhale, Ghotekar, Kendre, & Raghunath, 2008).

Molecular Structure Analysis

The molecular structure of pyrazolopyridines is characterized by X-ray diffraction, revealing specific arrangements and bonding patterns crucial for their chemical behavior. For instance, the crystal structure of certain derivatives showcases the pyrazolopyridine system's arrangement, providing insight into its reactivity and interactions (Platonova, Mazhukina, & Fedotova, 2015).

Chemical Reactions and Properties

Pyrazolopyridines undergo various chemical reactions, including cyclocondensation, which is pivotal for synthesizing complex derivatives. These compounds' reactivity is influenced by their unique molecular structure, allowing for the creation of diverse chemical entities with potential biological activities. The synthesis and reactions of pyrazolopyridines often involve the use of green reagents and conditions, highlighting the shift towards more sustainable chemical processes (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

Physical Properties Analysis

The physical properties of pyrazolopyridines, such as melting points, solubility, and crystallinity, are essential for understanding their behavior in different environments and applications. These properties are determined through various analytical techniques, including thermogravimetric analysis, to assess their stability and reactivity under different conditions.

Chemical Properties Analysis

The chemical properties of pyrazolopyridines, including their reactivity, stability, and interaction with other molecules, are critical for their application in synthesis and potential biological activities. Studies on their fluorescence, electrochemical, and thermal properties reveal the compounds' versatility and applicability in various fields, including materials science and bioimaging (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012).

科学研究应用

合成和化学性质

- 合成方法:研究集中在吡唑吡嘧啶及相关化合物的合成上,详细描述了涉及的方法和化学反应(Rahmouni et al., 2016),(Rahmouni et al., 2014)。

- 晶体结构分析:对类似吡唑吡啶化合物的晶体结构进行的研究提供了有关其分子构型的见解(Platonova et al., 2015)。

在药物化学中的潜在应用

- 抗癌活性:一些吡唑吡嘧啶衍生物已被评估其对各种癌细胞系的细胞毒活性,表明具有潜在的治疗应用(Rahmouni et al., 2016)。

- 抗菌性能:某些吡唑吡嘧啶衍生物显示出显著的抗菌活性,表明其作为抗菌剂的潜力(Rahmouni et al., 2014)。

光物理和电化学研究

- 荧光性质:对基于四环吡唑吡啶的香豆素色团的荧光性质进行的研究探索了其在生物成像和传感中的应用(Chen et al., 2012)。

新型衍生物的合成

- 衍生物合成:已进行了有关合成新型吡唑并[4,3-c]吡啶及相关衍生物的研究,可能扩展了该化合物在各种化学和制药应用中的用途(Revanna et al., 2013),(Al-Issa, 2012)。

作用机制

Target of Action

The primary target of this compound is poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key enzyme involved in DNA repair and genomic stability .

Mode of Action

The compound interacts with PARP-1, inhibiting its activity .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway. When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells that are deficient in certain DNA repair mechanisms, such as BRCA-1 deficient cells .

Pharmacokinetics

The compound’s inhibitory effects on parp-1 enzyme and cellular inhibitory effects against brca-1 deficient cells have been evaluated .

Result of Action

The compound’s action results in the inhibition of PARP-1, leading to the accumulation of DNA damage and cell death . This makes it a potential therapeutic agent for certain types of cancer, particularly those with deficiencies in DNA repair mechanisms .

属性

IUPAC Name |

7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h3-8,14-15H,1,9-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWTUJSBMQZHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)